3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
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Overview
Description
3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a thioether linkage, which is further connected to a triazine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of 2-fluorobenzyl chloride with 6-methyl-1,2,4-triazin-5(4H)-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorobenzyl group or to modify the triazine ring using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium iodide, potassium carbonate, acetone.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of de-fluorinated or modified triazine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorobenzyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 3-((2-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
- 3-((2-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
- 3-((2-iodobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
Uniqueness
The presence of the fluorine atom in 3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These characteristics make it a more potent and selective compound for various applications .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCMJZKUWQPEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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